3-Fluoro-4-hydroxybenzohydrazide
CAS No.:
Cat. No.: VC14264123
Molecular Formula: C7H7FN2O2
Molecular Weight: 170.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7FN2O2 |
|---|---|
| Molecular Weight | 170.14 g/mol |
| IUPAC Name | 3-fluoro-4-hydroxybenzohydrazide |
| Standard InChI | InChI=1S/C7H7FN2O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,9H2,(H,10,12) |
| Standard InChI Key | ZEVWVWLEJNALJY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)NN)F)O |
Introduction
Structural and Physicochemical Properties
The molecular structure of 3-fluoro-4-hydroxybenzohydrazide features a benzene ring with three distinct functional groups: a fluorine atom (electron-withdrawing), a hydroxyl group (electron-donating), and a hydrazide moiety. These groups confer unique physicochemical properties:
The fluorine atom at the 3-position enhances electrophilic substitution reactivity, while the hydroxyl group at the 4-position facilitates hydrogen bonding, influencing solubility and crystallization behavior .
Synthesis and Production Methods
Precursor Synthesis: 3-Hydroxy-4-fluorobenzoic Acid
The synthesis of 3-fluoro-4-hydroxybenzohydrazide begins with the production of 3-hydroxy-4-fluorobenzoic acid. A patented method (CN104447213A) outlines the following steps :
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Sulfonation of Fluorobenzene:
Fluorobenzene is treated with dilute sulfuric acid and sodium sulfite under reflux (100°C, 2 hours), followed by sulfur dioxide gas introduction at 40–60°C to yield 4-fluorophenol. -
Carboxylation:
4-fluorophenol undergoes carboxylation with carbon dioxide in aqueous potassium hydroxide, followed by sulfuric acid-mediated reflux (110–120°C, 4 hours) to produce 3-hydroxy-4-fluorobenzoic acid (73.1% yield).
Hydrazide Formation
The acid is then reacted with hydrazine hydrate in ethanol or methanol under reflux, a method validated for analogous compounds:
Key reaction parameters:
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Solvent: Ethanol/Methanol
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Temperature: Reflux (~78°C for ethanol)
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Duration: 4–6 hours
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Yield: 65–70% (estimated based on)
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The fluorine atom at the 3-position is susceptible to nucleophilic substitution. For example, reaction with amines or thiols under basic conditions can yield sulfonamide or thioether derivatives .
Condensation Reactions
The hydrazide group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. In a study using 3-fluoro-4-hydroxybenzaldehyde, hydrazones exhibited anti-inflammatory activity by inhibiting macrophage migration (IC₅₀ < 10 μM) .
Oxidation and Reduction
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Oxidation: The hydroxyl group can be oxidized to a ketone or quinone structure using agents like KMnO₄.
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Reduction: The hydrazide moiety may be reduced to an amine with LiAlH₄, though this remains theoretical for the target compound.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Hydrazone-based drugs: Anticancer and anti-inflammatory agents .
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Metal complexes: Potential catalysts or contrast agents.
Material Science
Fluorinated hydrazides contribute to liquid crystal and polymer synthesis, leveraging fluorine’s electronegativity for thermal stability.
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